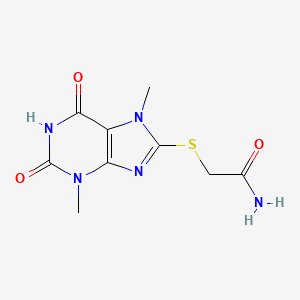

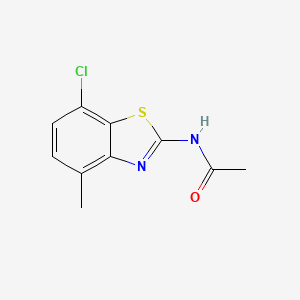

N-(7-chloro-4-méthyl-1,3-benzothiazol-2-yl)acétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide” is a compound that belongs to the benzothiazole class . Benzothiazoles have been highlighted in recent synthetic developments of anti-tubercular compounds . They have shown promising in vitro and in vivo activity, with some new benzothiazole derivatives demonstrating better inhibition potency against M. tuberculosis .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of “N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized through various chemical reactions, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide” can be analyzed using various techniques. For instance, NMR can provide information about the chemical environment of the atoms in the molecule . Mass spectrometry can provide information about the molecular weight of the compound .Mécanisme D'action

Target of Action

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide is a benzothiazole-based compound Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been discussed against the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives have been known to interact with their targets, leading to inhibitory effects . The inhibitory concentrations of these molecules have been compared with standard reference drugs .

Biochemical Pathways

tuberculosis , suggesting that they may affect the biochemical pathways involved in the growth and proliferation of this bacterium.

Pharmacokinetics

Benzothiazole derivatives have been synthesized and evaluated for their in vitro and in vivo activity , suggesting that they have some level of bioavailability.

Result of Action

tuberculosis compared to standard reference drugs .

Action Environment

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways , suggesting that the synthesis process may be adaptable to different environmental conditions.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide in lab experiments is its ability to inhibit MMP activity. This makes it a valuable tool for studying the role of MMPs in various physiological processes, including cancer, osteoarthritis, and dental health. However, there are also some limitations to using N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide in lab experiments. For example, the compound can be toxic at high concentrations, which can limit its use in some experiments. Additionally, the exact mechanism of action of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide is not fully understood, which can make it difficult to interpret experimental results.

Orientations Futures

There are a number of potential future directions for research on N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide. One area of interest is in the development of new cancer therapies based on N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide. This could involve the synthesis of new derivatives of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide that are more effective at inhibiting MMP activity or that have other properties that make them more effective at treating cancer. Another potential future direction is in the development of new treatments for osteoarthritis based on N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide. This could involve the development of new formulations of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide that are more effective at reducing cartilage degradation or that have fewer side effects than existing treatments. Finally, there is also potential for research on the use of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide in dental applications, such as the development of new mouthwashes or toothpastes that contain N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide to prevent the formation of biofilms and promote oral health.

Méthodes De Synthèse

The synthesis of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide involves the reaction of 2-amino-4-chloromethylbenzoic acid with thioacetamide in the presence of phosphorous oxychloride. The resulting compound is then treated with acetic anhydride to obtain the final product. The yield of this reaction is typically around 70%, and the purity of the compound can be improved through recrystallization.

Applications De Recherche Scientifique

- La fraction 7-chloroquinoléine, présente dans ce composé, a été étudiée comme un agent anticancéreux potentiel. Des chercheurs ont exploré ses effets cytotoxiques sur diverses lignées de cellules cancéreuses . Des recherches plus approfondies sur son mécanisme d'action et ses applications cliniques potentielles sont en cours.

- Le composé contient une fraction 1,2,3-triazole, qui est un pharmacophore bien connu pour son activité biologique. Il a été synthétisé via une cycloaddition dipolaire 1,3 de Huisgen catalysée par Cu(I) .

- Des dérivés du benzo[d]thiazole, similaires à notre composé, ont montré des propriétés anti-inflammatoires et analgésiques .

Propriétés anticancéreuses

Hybrides 1,2,3-triazole

Activités anti-inflammatoires et analgésiques

Potentiel antimicrobien

Propriétés

IUPAC Name |

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2OS/c1-5-3-4-7(11)9-8(5)13-10(15-9)12-6(2)14/h3-4H,1-2H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCKEJWSWYLEES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2572224.png)

![3-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2572229.png)

![3,8-bis((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)-6H-benzo[c]chromen-6-one](/img/structure/B2572230.png)

![4-Methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2572231.png)

![N-(3-fluorophenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2572233.png)